molecular formula C9H9FN2O3 B7942539 3-Fluoro-N,N-dimethyl-5-nitrobenzamide

3-Fluoro-N,N-dimethyl-5-nitrobenzamide

Cat. No.: B7942539
M. Wt: 212.18 g/mol
InChI Key: YGFVKGOTHRPBMR-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H9FN2O3 It is a derivative of benzamide, characterized by the presence of a fluorine atom at the third position, two methyl groups attached to the nitrogen atom, and a nitro group at the fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N,N-dimethyl-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 3-fluorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position.

    N,N-Dimethylation: The nitrated product is then subjected to N,N-dimethylation using dimethylamine in the presence of a suitable catalyst, such as triethylamine, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

Major Products:

    Reduction: 3-Fluoro-N,N-dimethyl-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N,N-dimethyl-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It may be employed in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 3-Fluoro-N,N-dimethyl-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom and nitro group can enhance its binding affinity and specificity towards molecular targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 3-Fluoro-N,N-dimethyl-4-nitrobenzamide
  • 3-Fluoro-N,N-dimethyl-2-nitrobenzamide
  • 3-Fluoro-N,N-dimethyl-5-aminobenzamide

Comparison: 3-Fluoro-N,N-dimethyl-5-nitrobenzamide is unique due to the specific positioning of the nitro group at the fifth position, which can influence its chemical reactivity and biological activity. Compared to its analogs with nitro groups at different positions, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-fluoro-N,N-dimethyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-11(2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFVKGOTHRPBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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